molecular formula C7H6BrN3 B13905232 4-Bromopyrazolo[1,5-a]pyridin-5-amine

4-Bromopyrazolo[1,5-a]pyridin-5-amine

Cat. No.: B13905232
M. Wt: 212.05 g/mol
InChI Key: ARNMTQVDRRTERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromopyrazolo[1,5-a]pyridin-5-amine is a high-purity, brominated heterocyclic compound offered for research and development purposes. This chemical serves as a versatile and valuable synthetic intermediate, particularly in the field of medicinal chemistry. Its structure incorporates both a reactive bromo substituent and an amine group, making it a suitable precursor for constructing more complex molecules via cross-coupling reactions and other functional group transformations. Researchers will find this compound relevant for projects involving the pyrazolopyridine scaffold, which is recognized as a privileged structure in drug discovery. Analogous compounds within this chemical class, such as pyrazolo[1,5-a]pyrimidines, have demonstrated significant protein kinase inhibitor (PKI) activity , playing a critical role in targeted cancer therapy . These scaffolds have been explored for inhibiting kinases such as EGFR, B-Raf, and MEK, which are implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . Furthermore, derivatives based on similar cores have been developed as potent and selective inhibitors of enzymes like phosphoinositide 3-kinase delta (PI3Kδ) , a promising therapeutic target for the treatment of inflammatory and autoimmune diseases such as systemic lupus erythematosus (SLE) . The bromine atom at the 4-position allows for further structural elaboration, enabling researchers to explore structure-activity relationships (SAR) and optimize compounds for enhanced potency, selectivity, and pharmacokinetic properties. Intended Use and Handling: This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-bromopyrazolo[1,5-a]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-7-5(9)2-4-11-6(7)1-3-10-11/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNMTQVDRRTERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis from Pyrazolo[1,5-a]pyridine Precursors

One of the primary synthetic routes to this compound involves the bromination of pyrazolo[1,5-a]pyridine derivatives followed by amination at the 5-position. A notable method described in the literature involves starting from 5-bromopyrazolo[1,5-a]pyridine, which can be brominated further or functionalized to introduce the amino group at position 5.

  • Bromination Step: The bromination of pyrazolo[1,5-a]pyridine derivatives is typically achieved using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in acetonitrile at room temperature. For example, 5-bromopyrazolo[1,5-a]pyridine can be treated with NIS to yield 5-bromo-3-iodopyrazolo[1,5-a]pyridine as an intermediate, demonstrating the feasibility of selective halogenation on this scaffold.

  • Amination Step: The introduction of the amino group at the 5-position can be achieved via nucleophilic substitution or through diazotization followed by substitution with ammonia or amine sources. For instance, diazotization of an amino precursor followed by treatment with copper(I) bromide in hydrobromic acid has been used to introduce bromine, which can then be converted to the amino group through subsequent synthetic steps.

Cyclization Strategies Involving Aminopyrazoles and Halogenating Agents

Recent advances in heterocyclic synthesis have employed cyclization reactions to construct the pyrazolo[1,5-a]pyridine core with desired substitutions:

  • One-Pot Cyclization: Sikdar et al. (2023) developed a one-pot cyclization method involving amino pyrazoles, enaminones (or chalcones), and sodium halides in the presence of potassium persulfate as an oxidant. This method efficiently forms the pyrazolo[1,5-a]pyrimidine core followed by oxidative halogenation introducing halogen atoms at specific positions. Although this study focused on pyrazolo[1,5-a]pyrimidines, the methodology is adaptable to pyrazolo[1,5-a]pyridines by modifying the substrates and reaction conditions.

  • Microwave-Assisted Cyclization: Microwave irradiation has been used to accelerate cyclization reactions, yielding aminopyrazolo derivatives with high selectivity and yield. For example, the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with electrophiles under microwave heating selectively produces aminopyrazolo[1,5-a]pyrimidine derivatives, which can be analogously applied to pyrazolo[1,5-a]pyridine systems.

Condensation Reactions of 5-Aminopyrazoles with β-Dicarbonyl Compounds

A classical and widely used approach for synthesizing pyrazolo-fused heterocycles involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents:

  • The amino group of 5-aminopyrazole acts as a nucleophile attacking the carbonyl carbon of β-dicarbonyl compounds under acidic or basic catalysis, followed by cyclization and dehydration to form the fused pyridine ring.

  • Poursattar et al. (2015) demonstrated the synthesis of pyrazolo[1,5-a]pyrimidines via condensation of substituted 5-aminopyrazoles with various β-dicarbonyl compounds in sulfuric acid and acetic acid solvent. The reaction proceeds with high yields (87%–95%) under mild conditions, highlighting its efficiency and practicality.

  • This approach can be adapted for this compound by selecting β-dicarbonyl compounds bearing bromine substituents or by post-cyclization bromination.

Palladium-Catalyzed Cross-Coupling Reactions

  • Suzuki and other palladium-catalyzed cross-coupling reactions have been employed to introduce aryl and heteroaryl substituents on the pyrazolo[1,5-a]pyridine core. For example, the coupling of halogenated pyrazolo[1,5-a]pyridine derivatives with boronic acid esters enables the synthesis of diverse substituted derivatives, including those with bromine at the 4-position.

  • These methods allow for late-stage functionalization, which can be advantageous for introducing the amino group or bromine substituent selectively.

Data Table Summarizing Key Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Yield (%) Notes Source
Bromination of pyrazolo[1,5-a]pyridine 5-Bromopyrazolo[1,5-a]pyridine N-Bromosuccinimide (NBS), MeCN, RT 85–90 Selective halogenation at 4-position; mild conditions
Diazotization and substitution Amino-pyrazolo[1,5-a]pyridine derivatives NaNO2, CuBr, 47% HBr, 0–50 °C 70–80 Conversion of amino to bromo group; followed by amination
One-pot cyclization and halogenation Aminopyrazoles, enaminones, sodium halides K2S2O8 oxidant, mild conditions 75–88 Efficient formation of pyrazolo core with halogen introduction
Condensation with β-dicarbonyls 5-Aminopyrazoles, β-dicarbonyl compounds H2SO4, AcOH, mild heating 87–95 High yield; versatile for various substitutions; adaptable for brominated substrates
Palladium-catalyzed cross-coupling Halogenated pyrazolo[1,5-a]pyridines, boronic acids Pd catalyst, base, solvent 70–90 Enables late-stage functionalization with diverse substituents

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR): ^1H NMR spectra typically show characteristic doublets and multiplets corresponding to the aromatic protons of the pyrazolo[1,5-a]pyridine core. Amino protons appear as singlets or broad signals depending on solvent and temperature.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) methods confirm molecular weights consistent with bromine isotopic patterns (m/z peaks showing characteristic 79Br and 81Br isotopes).

  • Infrared Spectroscopy (IR): Amino groups exhibit N–H stretching vibrations around 3300–3500 cm^-1, while aromatic C–H and C–Br stretches appear in expected regions.

  • Chromatography: Purification is commonly achieved by column chromatography using hexane/ethyl acetate gradients, yielding white to off-white solid products with high purity.

Research Discoveries and Developments

  • The synthetic methodologies for this compound have evolved to emphasize mild reaction conditions, high selectivity, and adaptability to various functional groups.

  • The use of oxidative halogenation combined with cyclization reactions has enhanced the efficiency of introducing bromine substituents directly on the heterocyclic core.

  • Microwave-assisted syntheses and palladium-catalyzed cross-couplings have expanded the toolbox for chemists to modify the pyrazolo[1,5-a]pyridine scaffold, enabling rapid access to analogues for biological screening.

  • Structure–activity relationship (SAR) studies on related pyrazolo-fused heterocycles underscore the importance of substitution patterns, such as bromination at the 4-position and amino groups at the 5-position, for modulating biological activity, particularly in kinase inhibition.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-pyrazolo[1,5-a]pyridin-5-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-iodosuccinimide (NIS): Used for iodination.

    Organometallic Reagents: Used for substitution reactions.

    Palladium Catalysts: Used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further explored for their biological activities.

Scientific Research Applications

4-Bromo-pyrazolo[1,5-a]pyridin-5-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-pyrazolo[1,5-a]pyridin-5-ylamine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these targets, it inhibits their kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival . This makes it a potential therapeutic agent for treating cancers that exhibit overexpression or continuous activation of TRKs.

Comparison with Similar Compounds

Brominated Pyrazolo[1,5-a]pyridine Derivatives

Key differences arise from the position of bromine and functional groups:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Bromopyrazolo[1,5-a]pyridin-5-amine Br (C4), NH₂ (C5) C₇H₆BrN₃ 228.05 Potential kinase inhibition, H-bond donor
5-Bromopyrazolo[1,5-a]pyridine Br (C5) C₇H₅BrN₂ 211.03 Intermediate in optoelectronics
3-Bromopyrazolo[1,5-a]pyridine Br (C3) C₇H₅BrN₂ 211.03 Synthetic precursor for coordination complexes
4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid Br (C4), COOH (C2) C₈H₅BrN₂O₂ 265.04 Enhanced solubility via carboxylate

Key Insights :

  • Bromine Position : Bromine at C4 (target compound) may sterically hinder interactions compared to C3 or C5 analogs, impacting binding to hydrophobic enzyme pockets .

Pyrazolo[1,5-a]pyrimidine Analogs

Pyrazolo[1,5-a]pyrimidines, with a pyrimidine instead of pyridine ring, exhibit distinct pharmacological profiles:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Applications
3-Bromopyrazolo[1,5-a]pyrimidin-7-amine (e.g., Compound 122 ) Br (C3), NH₂ (C7) C₁₃H₁₁BrN₄ 309.16 Kinase inhibition (e.g., TTK)
6-Bromo-3-(1-methylpyrazol-4-yl)-5-[(3R)-piperidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine Br (C6), Piperidine (C5) C₁₄H₁₇BrN₆ 379.24 Checkpoint kinase inhibition (e.g., MK-8776)

Key Insights :

  • Ring System : Pyrazolo[1,5-a]pyrimidines exhibit greater planarity than pyridine analogs, favoring intercalation into kinase ATP-binding pockets .
  • Substitution Effects : Bromine at C6 (pyrimidine) vs. C4 (pyridine) alters electronic density, influencing target selectivity .

Triazolo[1,5-a]pyridine Derivatives

Triazole-based analogs highlight the impact of heteroatom arrangement:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Applications
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Br (C5), NH₂ (C2) C₆H₅BrN₄ 213.03 Pharmaceutical intermediates
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine CH₃ (C7), NH₂ (C5) C₇H₈N₄ 148.17 Material science applications

Key Insights :

  • Heteroatom Effects : Triazolo systems introduce additional nitrogen atoms, increasing polarity and altering metabolic stability compared to pyrazolo-pyridines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.